molecular formula C26H28N4O3S B11644939 (6Z)-2-butyl-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-butyl-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11644939
M. Wt: 476.6 g/mol
InChI Key: AICXFSFVCWBKII-FWMAWXJYSA-N
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Description

(6Z)-2-BUTYL-6-({4-[2-(2,4-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a butyl group, a dimethylphenoxyethoxyphenyl group, and a thiadiazolo[3,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-BUTYL-6-({4-[2-(2,4-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This involves the use of continuous flow reactors, automated systems, and advanced purification techniques. The industrial production methods also focus on minimizing waste and ensuring environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-BUTYL-6-({4-[2-(2,4-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and the use of specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield quaternary ammonium cations, while substitution reactions can produce derivatives with modified functional groups .

Scientific Research Applications

(6Z)-2-BUTYL-6-({4-[2-(2,4-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (6Z)-2-BUTYL-6-({4-[2-(2,4-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6Z)-2-BUTYL-6-({4-[2-(2,4-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its promising biological activities make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C26H28N4O3S

Molecular Weight

476.6 g/mol

IUPAC Name

(6Z)-2-butyl-6-[[4-[2-(2,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C26H28N4O3S/c1-4-5-6-23-29-30-24(27)21(25(31)28-26(30)34-23)16-19-8-10-20(11-9-19)32-13-14-33-22-12-7-17(2)15-18(22)3/h7-12,15-16,27H,4-6,13-14H2,1-3H3/b21-16-,27-24?

InChI Key

AICXFSFVCWBKII-FWMAWXJYSA-N

Isomeric SMILES

CCCCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=C(C=C(C=C4)C)C)/C(=O)N=C2S1

Canonical SMILES

CCCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=C(C=C(C=C4)C)C)C(=O)N=C2S1

Origin of Product

United States

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